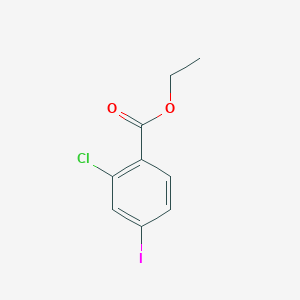

Ethyl 2-Chloro-4-iodobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNKNUFQOPRECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534863 | |

| Record name | Ethyl 2-chloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92712-69-1 | |

| Record name | Ethyl 2-chloro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Critical Distinction: A Comparative Analysis of Ethyl 2-Chloro-4-iodobenzoate and 2-Chloro-5-iodobenzoate Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical synthesis and drug discovery, the precise architecture of molecular building blocks is paramount. Positional isomers—molecules sharing the same formula but differing in the spatial arrangement of their atoms—often exhibit profoundly different chemical reactivity and biological activity. This guide provides a detailed comparative analysis of two such isomers: Ethyl 2-Chloro-4-iodobenzoate and its counterpart, 2-Chloro-5-iodobenzoic acid. While the former is an ethyl ester, the core distinction lies in the substitution pattern of the halogens on the benzoate ring. We will dissect their structural nuances, compare their physicochemical properties, explore their distinct synthetic pathways, and illuminate how their isomeric differences dictate their applications, particularly as key intermediates in the synthesis of modern therapeutics.

Introduction: More Than Just a Position

At first glance, this compound and 2-Chloro-5-iodobenzoic acid are simple, halogenated aromatic compounds. However, the specific placement of the chloro and iodo substituents on the benzene ring creates two unique chemical entities with distinct electronic and steric environments. These differences are not trivial; they govern the molecule's reactivity in subsequent reactions, such as palladium-catalyzed cross-couplings, and ultimately determine its suitability for constructing a specific target molecule. 2-Chloro-5-iodobenzoic acid, for instance, is a crucial starting material for certain SGLT-2 inhibitors, a class of anti-diabetic drugs.[1][2] This guide will provide the technical depth necessary for researchers to make informed decisions when selecting the appropriate isomer for their synthetic campaigns.

Structural and Physicochemical Dissection

The fundamental difference between the two molecules is the location of the iodine atom relative to the chloro and carboxyl groups. In this compound, the iodine is at the C4 position, para to the chlorine atom. In 2-Chloro-5-iodobenzoic acid, the iodine is at the C5 position, meta to the chlorine.

A Note on Nomenclature: The topic compares an ethyl ester ("this compound") with a carboxylic acid ("2-Chloro-5-iodobenzoate"). For a direct and accurate comparison of the core structural isomers, this guide will focus on the parent carboxylic acids: 2-Chloro-4-iodobenzoic acid and 2-Chloro-5-iodobenzoic acid . The principles discussed apply equally to their esterified forms, such as the corresponding ethyl esters.

Caption: Chemical structures of the two positional isomers.

This seemingly minor shift has significant consequences for the molecule's properties, as summarized below.

| Property | This compound | 2-Chloro-5-iodobenzoic acid | Reference |

| CAS Number | 92712-69-1 | 19094-56-5 | [3][4] |

| Molecular Formula | C₉H₈ClIO₂ | C₇H₄ClIO₂ | [3][4] |

| Molecular Weight | 310.52 g/mol | 282.46 g/mol | [3][4] |

| Appearance | Not specified (typically solid) | White to off-white or yellow to light brown solid/powder | [5][6] |

| Melting Point | Not specified | 157-161 °C | [4][6] |

| Solubility | Soluble in organic solvents | Soluble in organic solvents, limited water solubility | [5] |

| pKa (Predicted) | N/A (Ester) | 2.53 ± 0.25 | [6] |

Synthesis Pathways: A Tale of Two Strategies

The synthetic routes to these isomers are distinct, dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

Synthesis of 2-Chloro-5-iodobenzoic Acid

A common and efficient method for synthesizing 2-Chloro-5-iodobenzoic acid involves a multi-step process starting from readily available materials.[1][7][8]

-

Nitration: Starting with o-chlorobenzoic acid, a nitro group is introduced at the 5-position using nitric and sulfuric acids. The chloro and carboxyl groups direct the electrophilic nitration to this position.[1]

-

Reduction: The resulting 2-chloro-5-nitrobenzoic acid is then reduced to 2-chloro-5-aminobenzoic acid, typically using a reducing agent like iron powder in ethanol.[1]

-

Diazotization and Iodination (Sandmeyer-type reaction): The amino group is converted into a diazonium salt, which is then displaced by iodine to yield the final product, 2-chloro-5-iodobenzoic acid.[1]

Another patented method starts with methyl anthranilate, which undergoes iodination, followed by a classic Sandmeyer reaction for chlorination, and finally hydrolysis of the ester to yield the carboxylic acid.[7][8]

Caption: Synthetic workflow for 2-Chloro-5-iodobenzoic acid.

Synthesis of this compound

The synthesis of the 4-iodo isomer typically requires a different strategy to achieve the desired substitution pattern. While specific, detailed public-domain syntheses for this exact ester are less common in the search results, a plausible route would involve:

-

Starting Material Selection: A potential starting material could be 2-chloro-4-aminobenzoic acid or a related aniline derivative.

-

Iodination via Diazotization: Similar to the other isomer, a Sandmeyer-type reaction would be employed to replace the amino group with an iodine atom.

-

Esterification: The resulting 2-chloro-4-iodobenzoic acid would then be esterified, for example, by reacting it with ethanol under acidic conditions (Fischer esterification) to yield this compound.

The choice of starting material is critical to ensure the correct placement of the iodo group at the C4 position.

Reactivity and Application: The Decisive Difference

The utility of these isomers in drug development stems from their role as versatile intermediates.[2][5] The two different halogen atoms (Cl and I) and the carboxyl group offer three points for chemical modification. The key to their differential reactivity lies in the C-I and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).

The Reactivity Hierarchy: The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This is due to the lower bond dissociation energy of the C-I bond. This differential reactivity is the cornerstone of their utility, allowing for selective, stepwise functionalization of the aromatic ring. A reaction can be performed at the C-I position while leaving the C-Cl bond intact for a subsequent transformation.

Application of 2-Chloro-5-iodobenzoic Acid

This isomer is a well-documented and critical building block in the synthesis of anti-diabetic drugs, particularly SGLT-2 inhibitors like Empagliflozin.[1][9] Its unique chemical properties make it an ideal starting material for these complex molecules.[9]

-

High Reactivity and Selectivity: The presence and position of the iodine atom allow for highly selective and efficient synthetic transformations, which is crucial in pharmaceutical manufacturing.[9]

-

Versatility: The structure allows for multiple synthetic routes, giving chemists flexibility in process design.[9]

-

Stability: It exhibits good stability under normal storage conditions, ensuring reliability in manufacturing.[9]

In the synthesis of SGLT-2 inhibitors, the iodo position is typically used for a key C-C bond-forming reaction (like a Suzuki or Grignard reaction), while the chloro- and carboxyl- positions are used for other modifications to build the final complex drug molecule.

Application of this compound

While specific, high-profile drug applications for the 4-iodo isomer are less prominently featured in the initial search results, its value as a synthetic intermediate is clear. The para relationship between the chloro and iodo groups offers a different steric and electronic environment compared to the 5-iodo isomer. This would be exploited in cases where the final target molecule requires this specific substitution pattern. The ester group also serves as a convenient handle or a precursor to other functional groups, which can be hydrolyzed back to the carboxylic acid post-coupling if needed.

Caption: Logical flow from isomer structure to pharmaceutical application.

Spectroscopic Distinction

In a laboratory setting, distinguishing between these two isomers is straightforward using Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H NMR) and carbon (¹³C NMR) spectra will show distinct patterns due to the different symmetry and electronic environments of the aromatic protons and carbons.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum for each isomer will display a unique set of splitting patterns (doublets, doublets of doublets) and chemical shifts for the three protons on the ring. The coupling constants between adjacent protons will also be characteristic of their relative positions.

-

¹³C NMR: Similarly, the ¹³C NMR will show a distinct number of signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing effects of the attached chloro, iodo, and carboxyl/ester groups.

Conclusion for the Practicing Scientist

The choice between this compound and 2-Chloro-5-iodobenzoate is not arbitrary but a critical decision dictated by the specific architecture of the target molecule.

-

2-Chloro-5-iodobenzoic acid is the isomer of choice for synthesizing molecules where a meta-relationship between the chloro group and the functional group introduced at the iodine position is required. Its role as a key intermediate in the synthesis of important anti-diabetic drugs underscores its significance in modern medicinal chemistry.[9]

-

This compound is employed when a para-relationship is necessary. Its utility lies in providing a different geometric scaffold for building complex molecules.

Understanding the distinct synthesis, reactivity, and application profiles of these positional isomers is essential for researchers in organic synthesis and drug development. This knowledge enables the logical design of synthetic routes, accelerates the discovery process, and ensures the efficient production of vital pharmaceutical agents.

References

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

-

Reagentia. This compound (1 x 1 g). Available from: [Link]

- Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.

-

Patsnap. A kind of preparation method of 2-chloro-5-iodobenzoic acid. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Chloro-5-iodobenzoic Acid: A Deep Dive. Available from: [Link]

-

Patsnap. Preparation method of 2-chloro-5-iodobenzoic acid. Available from: [Link]

-

PharmaCompass. 2-Chloro-5-iodo-benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

PubChem - NIH. Ethyl 4-iodobenzoate | C9H9IO2 | CID 142891. Available from: [Link]

-

PubChem. 2-Chloro-5-iodobenzoic acid | C7H4ClIO2 | CID 519638. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Chloro-5-iodobenzoic acid (CAS 19094-56-5). Available from: [Link]

-

PubChem. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364. Available from: [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubChem. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264. Available from: [Link]

Sources

- 1. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloro-5-iodobenzoic acid 97 19094-56-5 [sigmaaldrich.com]

- 5. CAS 19094-56-5: 2-Chloro-5-iodobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. 2-Chloro-5-iodobenzoic acid | 19094-56-5 [chemicalbook.com]

- 7. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

- 8. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. calibrechem.com [calibrechem.com]

synthesis pathways for Ethyl 2-Chloro-4-iodobenzoate starting materials

This technical guide details the synthesis pathways for Ethyl 2-Chloro-4-iodobenzoate (CAS: 92712-69-1), a critical halogenated benzoate scaffold used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical development.

Executive Summary

The synthesis of this compound requires strict regiochemical control. Direct iodination of 2-chlorobenzoic acid is not recommended as it predominantly yields the 5-iodo isomer due to the directing effects of the carboxyl (meta-director) and chlorine (ortho/para-director) groups.

The most robust industrial and laboratory pathway is the Sandmeyer reaction via 4-amino-2-chlorobenzoic acid , followed by Fischer esterification. An alternative pathway involves the oxidation of 2-chloro-4-iodotoluene , provided the iodine moiety remains stable under oxidative conditions.

Part 1: Retrosynthetic Analysis & Strategy

To ensure the iodine is installed at the correct para position relative to the ester, we must rely on precursors where the functionalization is already established or directed by a group that can be converted to iodine (e.g., an amine).

Figure 1: Retrosynthetic disconnection showing the two primary viable routes to the target.

Part 2: Pathway 1 — The Sandmeyer Route (Recommended)

This route is preferred for its high regioselectivity. The starting material, 4-amino-2-chlorobenzoic acid , is commercially available or easily synthesized from 2-chloro-4-nitrotoluene.

Phase 1: Synthesis of 2-Chloro-4-iodobenzoic acid

Principle: The amino group is converted to a diazonium salt, which is then displaced by iodide.

Reagents:

-

4-Amino-2-chlorobenzoic acid (1.0 eq)

-

Sodium Nitrite (

, 1.1 eq) -

Potassium Iodide (

, 2.5 eq) -

Sulfuric Acid (

, 20% aq) or HCl -

Urea (catalytic, to quench excess nitrite)

Protocol:

-

Diazotization: Suspend 4-amino-2-chlorobenzoic acid in 20%

. Cool the mixture to 0–5°C using an ice/salt bath. -

Add an aqueous solution of

dropwise, maintaining the temperature below 5°C. Stir for 30–45 minutes. The solution should become clear as the diazonium salt forms. -

Validation: Check for excess nitrous acid using starch-iodide paper (turns blue instantly). Add urea until the paper no longer changes color to prevent side reactions.

-

Iodination: Dissolve

in water and cool to 0°C. Slowly add the cold diazonium solution to the -

Reaction: Allow the mixture to warm to room temperature, then heat to 60–80°C for 1 hour to ensure complete nitrogen evolution (

). -

Workup: Cool to room temperature. Treat with sodium bisulfite (

) to remove liberated iodine (color change from purple/brown to yellow/colorless). Filter the precipitate, wash with water, and dry.[1][2]

Phase 2: Esterification to this compound

Principle: Acid-catalyzed Fischer esterification or Acyl Chloride formation.

Reagents:

-

2-Chloro-4-iodobenzoic acid[3]

-

Thionyl Chloride (

, 1.5 eq) -

Ethanol (Absolute, excess as solvent)

Protocol:

-

Suspend 2-chloro-4-iodobenzoic acid in absolute ethanol.

-

Add

dropwise at 0°C (exothermic). -

Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor by TLC or HPLC.

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate. Wash with saturated

(to remove unreacted acid) and brine. -

Purification: Dry over

, filter, and concentrate. The product can be purified via vacuum distillation or silica gel chromatography (Hexanes/EtOAc).

Part 3: Pathway 2 — Oxidation of 2-Chloro-4-iodotoluene

This route is viable if 2-chloro-4-iodotoluene is available. It avoids the unstable diazonium intermediate but requires handling strong oxidants.

Reagents:

-

2-Chloro-4-iodotoluene

-

Potassium Permanganate (

, 3-4 eq) -

Pyridine/Water (1:1 mixture) or t-Butanol/Water

Protocol:

-

Dissolve 2-chloro-4-iodotoluene in Pyridine/Water.

-

Add

in portions at 80–90°C . The reaction is exothermic; control the addition rate. -

Reflux for 4–6 hours until the purple color persists (indicating excess permanganate).

-

Workup: Filter the hot mixture through Celite to remove manganese dioxide (

). -

Acidify the filtrate with HCl to pH 1–2. The 2-chloro-4-iodobenzoic acid will precipitate.

-

Proceed to Phase 2 (Esterification) as described above.

Part 4: Critical Analysis & Regioselectivity Warning

A common error in this synthesis is attempting direct iodination of 2-chlorobenzoic acid. This strategy fails due to electrophilic aromatic substitution rules.

-

Carboxyl Group (-COOH): Strong meta-director. Directs to position 3 (relative to itself).

-

Chlorine Atom (-Cl): Ortho/para-director. Directs to positions 3 and 5 (relative to itself).[4]

Both groups cooperatively direct the incoming electrophile (

Figure 2: Mechanistic explanation of why direct iodination fails to yield the target.

Part 5: Safety & Impurity Profiling

| Parameter | Hazard / Specification | Mitigation |

| Diazonium Salts | Explosive when dry; shock sensitive. | Never isolate the dry salt. Keep in solution at <5°C. |

| Thionyl Chloride | Releases HCl and SO2 gas; corrosive. | Use a scrubber system with NaOH trap. |

| Impurity A | 2-Chloro-benzoic acid (Unreacted) | Remove via base wash ( |

| Impurity B | 2-Chloro-4-hydroxybenzoate | Formed if diazonium salt reacts with water (hydrolysis). Keep temp low. |

References

-

ChemicalBook. (n.d.). Synthesis of 2-Chloro-5-iodobenzoic acid. (Note: Illustrates the regioselectivity of direct iodination yielding the 5-iodo isomer). Retrieved from

-

Organic Syntheses. (1927). p-Iodobenzoic Acid. Org. Synth. 1927, 7, 56. (Classic Sandmeyer protocol adaptable to 2-chloro analogs). Retrieved from

-

National Institutes of Health (NIH). (2018). Trametinib in the treatment of melanoma. (Contextualizes the use of halogenated benzoate intermediates in MEK inhibitors). Retrieved from

-

PrepChem. (n.d.). Synthesis of Ethyl-4-iodobenzoate. (Protocol for esterification using thionyl chloride). Retrieved from

Sources

Methodological & Application

Application Note: Optimized Protocol for the Saponification of Ethyl 2-Chloro-4-iodobenzoate

Abstract & Scope

This Application Note details a robust, scalable protocol for the hydrolysis (saponification) of Ethyl 2-chloro-4-iodobenzoate to 2-Chloro-4-iodobenzoic acid . This transformation is a critical step in the synthesis of pharmacophores, particularly for MEK and kinase inhibitors where the 2-chloro-4-iodo motif serves as a pivotal scaffold for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions).

While standard ester hydrolysis is chemically trivial, this specific substrate presents unique challenges regarding the stability of the carbon-iodine bond (light sensitivity) and the solubility profile of the halogenated aromatic product. This guide prioritizes yield maximization (>95%) and purity preservation by utilizing a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system, offering superior solubility over traditional ethanolic NaOH methods.

Chemical Reaction & Mechanism

The reaction proceeds via a base-promoted nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The ethoxide group is then eliminated, yielding the carboxylate salt. The final acidification step protonates the salt to precipitate the free acid.

Reaction Scheme (DOT Visualization)

Figure 1: Reaction pathway from lipophilic ester to precipitated acid.[1]

Experimental Protocol

Materials & Stoichiometry

| Component | MW ( g/mol ) | Equiv.[2][3][4] | Density | Role |

| This compound | 310.52 | 1.0 | Solid | Substrate |

| LiOH·H₂O | 41.96 | 3.0 | Solid | Base |

| THF (Tetrahydrofuran) | 72.11 | 10 V | 0.889 | Solvent (Solubilizer) |

| Deionized Water | 18.02 | 3-5 V | 1.000 | Co-solvent |

| HCl (1N or 6N) | 36.46 | Excess | Aqueous | Acidifying Agent |

*V = Volumes relative to substrate mass (e.g., 1g substrate : 10mL THF)

Step-by-Step Methodology

Step 1: Reaction Setup

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 eq) in THF (10 volumes). Ensure complete dissolution; the solution should be clear.

-

Expert Note: THF is preferred over MeOH/EtOH because the starting ethyl ester is highly lipophilic. Alcohol solvents often require higher temperatures to maintain solubility, which increases the risk of deiodination.

-

-

Base Addition: Prepare a solution of LiOH·H₂O (3.0 eq) in Water (3-5 volumes). Add this aqueous solution dropwise to the THF mixture under vigorous stirring.

-

Observation: The mixture may become biphasic or slightly cloudy initially. This is normal.

-

Step 2: Reaction Monitoring

-

Temperature: Stir the reaction mixture at ambient temperature (20-25°C) .

-

Time: Reaction is typically complete within 2–4 hours .

-

Process Control (TLC): Monitor consumption of starting material.

-

Mobile Phase: Hexanes:Ethyl Acetate (4:1).

-

Visualization: UV Light (254 nm). The starting ester (high Rf) should disappear; the product acid (low Rf) will likely remain at the baseline or streak unless the TLC plate is treated with acid.

-

Step 3: Workup & Isolation

-

Concentration: Once complete, remove the bulk of the THF using a rotary evaporator at 40°C under reduced pressure.

-

Critical: Do not evaporate to dryness. Leave the aqueous phase intact.

-

-

Dilution: Add Water (10 volumes) to the residue. If any unreacted organic impurities remain, wash this aqueous layer with a small amount of Ethyl Acetate (discard the organic wash).

-

Acidification (The "Cloud Point"): Cool the aqueous solution to 0-5°C (ice bath). Slowly add 1N HCl dropwise while stirring.

-

Target pH: 1–2.

-

Observation: The solution will turn milky white as the product reaches its isoelectric point and precipitates.

-

-

Filtration: Collect the white solid via vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold water (3 x 2 volumes) to remove residual LiCl salts.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Workup & Purification Logic

The following flowchart illustrates the critical decision points during the isolation phase to ensure high purity.

Figure 2: Downstream processing and isolation logic.

Characterization & Validation

To validate the synthesized 2-Chloro-4-iodobenzoic acid , compare analytical data against the following standards.

Physical Properties

-

Appearance: White to off-white crystalline powder.[5]

-

Melting Point: 166–170 °C [1].

-

Solubility: Soluble in DMSO, Methanol, THF. Insoluble in Water (at acidic pH).

NMR Spectroscopy (Expected)

The loss of the ethyl group signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) is the primary indicator of hydrolysis.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.5 ppm (br s, 1H): Carboxylic acid -OH.

-

δ 7.9–8.0 ppm (d, J~2Hz, 1H): H-3 (Ortho to I, Ortho to Cl). Deshielded by two halogens.

-

δ 7.7–7.8 ppm (dd, 1H): H-5 (Ortho to I, Meta to Cl).

-

δ 7.6–7.7 ppm (d, J~8Hz, 1H): H-6 (Ortho to COOH).

-

Note: The specific shifts are influenced by the heavy atom effect of Iodine. The pattern (two doublets and a doublet of doublets) is characteristic [2].

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Rxn | Poor solubility of substrate. | Increase THF ratio or warm to 40°C. Do not exceed 60°C to protect the C-I bond. |

| Product is Oily/Sticky | Impurities or residual solvent. | Dissolve in EtOAc, dry over Na₂SO₄, and re-precipitate with Hexanes. |

| Dark Coloration | Iodine liberation (Deiodination). | Use amber glassware or wrap flask in foil. Add a trace of Sodium Thiosulfate during workup. |

Safety Hazards (GHS):

-

H315/H319: Causes skin and serious eye irritation.

-

H400: Very toxic to aquatic life (Halogenated aromatics are persistent).

-

Handling: Always handle in a fume hood. The aryl iodide is potentially light-sensitive; store the product in amber vials [3].

References

-

ChemicalBook. (2025). 2-Chloro-4-iodobenzoic acid Properties and Melting Point. Retrieved from .

-

SpectraBase. (2025).[2][6] NMR Data for Halogenated Benzoic Acids (Analogous Reference). Wiley Science Solutions. Retrieved from .[6]

-

PubChem. (2025).[6][7] 2-Chloro-4-iodobenzoic Acid - Safety and Hazards. National Library of Medicine. Retrieved from .

-

ResearchGate. (2017). Hydrolysis of Esters Mediated by Lithium Salts. Retrieved from .

Sources

- 1. CN106748721A - A kind of preparation method of the iodo-benzoic acid of 2 chlorine 5 - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 2-Chlorobenzoic acid(118-91-2) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 4-Chloro-2-iodobenzoic acid CAS#: 13421-13-1 [m.chemicalbook.com]

- 6. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Optimizing Heck Reaction Yields with Ethyl 2-Chloro-4-iodobenzoate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the Mizoroki-Heck reaction for the chemoselective functionalization of Ethyl 2-Chloro-4-iodobenzoate. We delve into the mechanistic principles governing the reaction, explore critical parameters for maximizing yield and selectivity, and provide a detailed, field-proven experimental protocol. The inherent reactivity difference between the C-I and C-Cl bonds on the substrate is leveraged to achieve selective C-C bond formation, a crucial transformation in the synthesis of complex organic molecules.

Introduction: The Strategic Value of the Heck Reaction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, established a new paradigm for carbon-carbon bond formation through a Pd(0)/Pd(II) catalytic cycle.[1][2] Its tolerance for a wide array of functional groups makes it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced materials.[3]

The substrate at the heart of this guide, this compound, presents a unique synthetic opportunity. As a dihalogenated arene, it contains two potential reaction sites for oxidative addition. However, the significant difference in bond dissociation energies between the C-I and C-Cl bonds allows for exquisite chemoselectivity. The Heck reaction can be directed to occur exclusively at the more labile C-I bond, leaving the C-Cl bond intact for subsequent orthogonal transformations. This guide focuses on the strategic optimization of this selective coupling.

Mechanistic Rationale: Achieving Chemoselectivity

The standard Mizoroki-Heck reaction proceeds through a well-established catalytic cycle.[2] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions.

The catalytic cycle involves four key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming an organopalladium(II) complex.[1][4][5] This is typically the rate-determining step.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond.[5][6]

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species.[2][6]

-

Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated H-X, facilitating the reductive elimination that regenerates the active Pd(0) catalyst for the next cycle.[1][7]

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Chemoselectivity: The critical factor for selective reaction with this compound is the rate of oxidative addition. The reactivity of aryl halides in this step follows the order: I > Br > OTf >> Cl .[8] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much faster rate of oxidative addition. By carefully controlling reaction conditions, particularly temperature and reaction time, the Pd(0) catalyst will exclusively react with the C-I bond, leaving the robust C-Cl bond untouched.

Caption: Selective reaction pathway for this compound.

Optimizing Reaction Parameters: A Causality-Driven Approach

Achieving high yields requires the careful orchestration of several interdependent variables. Below, we dissect each component and explain its role in the reaction's success.

| Parameter | Recommended Starting Point | Optimization Range & Rationale |

| Palladium Source | Pd(OAc)₂ (1-2 mol%) | 0.5-5 mol% : Palladium(II) acetate is a common, air-stable, and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species by phosphine ligands, amines, or the olefin.[9][10] Other sources like Pd₂(dba)₃ can also be used and may be more active at lower temperatures as they are already in the Pd(0) oxidation state. |

| Ligand | PPh₃ (2-4 mol%) | P(o-tolyl)₃, P(t-Bu)₃, Buchwald-type biarylphosphines : The ligand stabilizes the Pd(0) catalyst, preventing its aggregation into inactive palladium black.[3] Triphenylphosphine (PPh₃) is a good starting point. For more challenging couplings or to improve catalyst turnover, more electron-rich and bulky phosphines like P(o-tolyl)₃ or P(t-Bu)₃ can be employed. The Pd:Ligand ratio is typically 1:2 to 1:4. |

| Base | Triethylamine (Et₃N) (1.5 eq) | Organic Bases (DIPEA, DBU); Inorganic Bases (K₂CO₃, NaOAc) : The base is crucial for regenerating the Pd(0) catalyst from the H-Pd(II)-X intermediate.[7] Organic amines like Et₃N are common and effective. Inorganic bases like potassium carbonate can be advantageous in polar aprotic solvents (DMF, DMAc) and may be easier to remove during workup. The choice can impact reaction kinetics and side product formation. |

| Solvent | DMF or Acetonitrile (MeCN) | DMAc, NMP, Toluene : Polar aprotic solvents like DMF, DMAc, and NMP are generally excellent for the Heck reaction as they effectively solvate the polar intermediates in the catalytic cycle. Acetonitrile is a good, lower-boiling alternative. Toluene can be used but may require higher temperatures. |

| Temperature | 80-100 °C | 60-120 °C : Since the C-I bond is highly reactive, the reaction often proceeds efficiently at moderate temperatures (80-100 °C). Overheating should be avoided to prevent catalyst decomposition and potential side reactions. If no reaction is observed, the temperature can be increased cautiously. |

| Alkene Partner | n-Butyl Acrylate (1.2 eq) | 1.1-2.0 eq : Electron-poor alkenes, such as acrylates, styrenes, and acrylonitriles, are ideal substrates for the Heck reaction.[1][11] Using a slight excess of the alkene ensures complete consumption of the more valuable aryl iodide. |

Detailed Experimental Protocol

This protocol describes the chemoselective Heck coupling of This compound with n-Butyl Acrylate .

Safety Precaution: This procedure should be performed by trained personnel in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Equipment:

-

This compound (1.0 eq)

-

n-Butyl Acrylate (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.04 eq)

-

Triethylamine (Et₃N, 1.5 eq, freshly distilled)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon) manifold

-

Standard laboratory glassware for workup and purification

-

TLC plates, GC-MS for reaction monitoring

Caption: Step-by-step experimental workflow for the Heck reaction.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.00 g, 3.08 mmol, 1.0 eq), Palladium(II) Acetate (14 mg, 0.062 mmol, 0.02 eq), and Triphenylphosphine (32 mg, 0.123 mmol, 0.04 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (15 mL) via syringe. Stir the mixture for 5 minutes to allow for catalyst pre-formation. Subsequently, add freshly distilled Triethylamine (0.65 mL, 4.62 mmol, 1.5 eq) and n-Butyl Acrylate (0.53 mL, 3.70 mmol, 1.2 eq) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by periodically taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (3 x 30 mL) and then with brine (1 x 30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Ethyl (E)-2-chloro-4-(3-butoxy-3-oxoprop-1-en-1-yl)benzoate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficient temperature.3. Impure reagents/solvent (water or oxygen). | 1. Ensure an inert atmosphere; use a more stable ligand or a Pd(0) source like Pd₂(dba)₃.2. Increase temperature in 10 °C increments.3. Use freshly distilled/anhydrous solvents and high-purity reagents. |

| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition and aggregation. | 1. Increase ligand-to-palladium ratio (e.g., 1:4).2. Use a more robust, bulky ligand.3. Ensure the reaction is not overheated. |

| Side Product Formation (e.g., Homocoupling of Alkene) | Reaction conditions are too harsh; incorrect stoichiometry. | 1. Lower the reaction temperature.2. Reduce the amount of palladium catalyst.3. Ensure the alkene is not used in vast excess. |

| Reaction Stalls | Catalyst deactivation over time. | Add a fresh portion of the catalyst (e.g., 0.5 mol%) to the stalled reaction. |

References

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.

- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH.

- Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides.

- Heck Reaction. Organic Chemistry Portal.

- Abstracts. Science of Synthesis.

- Heck Reaction—St

- Heck reaction. Wikipedia.

- Heck Reaction Mechanism. BYJU'S.

- Heck Reaction. Chemistry LibreTexts.

- HECK REACTION: Heterocyclic reactants mechanism. YouTube.

- Heck Reaction Mechanism. BYJU'S.

- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.

- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.

- Heck Reaction. Chemistry LibreTexts.

- The Intramolecular Heck Reaction. Macmillan Group.

- Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh.

- 21.01.1: Heck Reaction. Chemistry LibreTexts.

Sources

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thieme.de [thieme.de]

functionalization of C4-iodine in Ethyl 2-Chloro-4-iodobenzoate

Application Note: High-Precision Functionalization of C4-Iodine in Ethyl 2-Chloro-4-iodobenzoate

Executive Summary

This compound (CAS: 92712-69-1) represents a high-value "bifunctional switch" scaffold in medicinal chemistry. Its utility stems from the distinct reactivity differential between the C4-iodine and the C2-chlorine atoms. This guide details the chemoselective functionalization of the C4-iodine position, preserving the C2-chlorine for subsequent elaboration. By exploiting the rapid oxidative addition kinetics of the C-I bond, researchers can install diverse pharmacophores (aryls, alkynes, amines) with high fidelity.

Strategic Analysis: The Chemoselectivity Hierarchy

Successful modification of this substrate relies on understanding the electronic and steric environment of the benzene ring.

-

Electronic Activation: The ethyl ester at C1 is a strong electron-withdrawing group (EWG). Through resonance and induction, it decreases electron density across the ring, significantly accelerating the rate of oxidative addition of Palladium(0) into the C4-iodine bond compared to a neutral aryl iodide.

-

Steric Differentiation: The C4-iodine is sterically accessible, whereas the C2-chlorine is ortho to the ester, creating a steric barrier. This combination ensures that under controlled conditions (stoichiometric control and mild temperature), the C4-position reacts exclusively.

-

Halogen Reactivity Order: The bond dissociation energy (BDE) dictates the reaction order: C-I (weakest) > C-Br > C-Cl (strongest). Standard Pd-catalysis targets the C-I bond first.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Installation of aryl/heteroaryl groups at C4.

Rationale: We utilize Pd(dppf)Cl₂·DCM as the catalyst. The bidentate ferrocenyl ligand (dppf) provides a wide bite angle, enhancing the stability of the Pd-complex and facilitating the reductive elimination step, which is crucial for sterically demanding couplings.

Materials:

-

This compound (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with the benzoate substrate (1.0 mmol), boronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).

-

Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol) quickly under positive gas pressure.

-

Solvation: Add degassed Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Heat the block to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.4-0.5).

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂), gradient elution 0-10% EtOAc in Hexanes.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of sp-hybridized carbon linkers.

Rationale: The C4-I bond is highly activated, allowing this reaction to proceed under mild conditions. We employ a Copper(I) cocatalyst to generate the active copper-acetylide species, which transmetallates efficiently to Palladium.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Co-Catalyst: Copper(I) Iodide (CuI) (1 mol%)

-

Base: Triethylamine (TEA) (3.0 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Setup: In a dry Schlenk tube, combine the benzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.01 mmol).

-

Solvation: Evacuate and backfill with Argon (3x). Add anhydrous THF (5 mL) and TEA (3.0 mmol).

-

Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (checked by LC-MS), warm to 40°C. Note: High heat may promote homocoupling of the alkyne (Glaser coupling).

-

Workup: Filter through a pad of Celite to remove Pd/Cu residues. Rinse with Et₂O.[1] Concentrate the filtrate.

-

Purification: Flash chromatography (SiO₂).[1] Caution: Acetylenic esters can be unstable on acidic silica; add 1% TEA to the eluent if degradation is observed.

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Target: Synthesis of aniline derivatives.

Rationale: This is the most challenging transformation due to the potential for ester cleavage by strong bases. We use Cesium Carbonate (Cs₂CO₃) as a milder base compared to NaOtBu. Xantphos is selected as the ligand for its wide bite angle, which suppresses β-hydride elimination and promotes reductive elimination.

Materials:

-

This compound (1.0 equiv)

-

Primary or Secondary Amine (1.2 equiv)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)[2]

-

Ligand: Xantphos (4 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Solvent: Anhydrous Toluene

Step-by-Step Methodology:

-

Pre-complexation: In a vial, mix Pd₂(dba)₃ and Xantphos in Toluene (1 mL) under Argon for 10 mins to generate the active catalyst L₂Pd(0).

-

Reaction Assembly: In a separate pressure vessel, add the benzoate (1.0 mmol), amine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

-

Combine: Transfer the pre-formed catalyst solution to the reaction vessel. Rinse with Toluene (4 mL).

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Workup: Cool, dilute with EtOAc, filter through Celite.

-

Purification: Flash chromatography. Note: Amino-esters are polar; use a DCM/MeOH gradient if necessary.

Comparative Data Summary

| Reaction Type | Catalyst System | Base | Temp | Chemoselectivity (C4:C2) | Typical Yield |

| Suzuki | Pd(dppf)Cl₂ / Aryl-B(OH)₂ | K₂CO₃ | 80°C | >99:1 | 85-95% |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | TEA | RT-40°C | >99:1 | 80-90% |

| Buchwald | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 100°C | 95:5 | 70-85% |

Visualization of Workflows

Figure 1: Chemoselectivity Logic Gate

This diagram illustrates the reactivity hierarchy and the decision-making process for functionalization.[3]

Caption: Reactivity flow showing the preferential oxidative addition at C4-I over C2-Cl.

Figure 2: Library Synthesis Workflow

A generalized pathway for generating a diverse library from the parent scaffold.

Caption: Strategic workflow for sequential functionalization: C4 (mild) followed by C2 (forcing).

References

-

Organic Chemistry Portal. (2025).[2] Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from [Link]

-

Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide and Ligand Selection. Retrieved from [Link]

-

PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination: Mechanism and Scope. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of Ethyl 2-Chloro-4-iodobenzoate to 2-Chloro-4-iodobenzyl alcohol

Executive Summary

This application note details the chemoselective reduction of Ethyl 2-Chloro-4-iodobenzoate to 2-Chloro-4-iodobenzyl alcohol . The primary challenge in this transformation is the preservation of the aryl iodide and chloride moieties, which are susceptible to hydrodehalogenation (reduction to hydrogen) under aggressive reducing conditions (e.g., LiAlH₄ or catalytic hydrogenation).

We present a validated "Gold Standard" protocol using Lithium Borohydride (LiBH₄) —generated in situ from Sodium Borohydride (NaBH₄) and Lithium Chloride (LiCl)—which offers superior chemoselectivity, operational safety, and high yields (>90%) compared to traditional hydride donors.

Strategic Analysis of Reducing Agents

The selection of the reducing agent is critical to avoid side reactions such as dehalogenation or over-reduction.

| Reducing Agent | Reactivity Power | Halogen Tolerance (Cl, I) | Operational Risk | Recommendation |

| LiAlH₄ (LAH) | Very High | Low (Risk of I/Cl removal) | High (Pyrophoric) | Not Recommended |

| DIBAL-H | High | High (at -78°C) | Moderate (Cryogenic) | Alternative (for Aldehydes) |

| NaBH₄ | Low | Very High | Low | Ineffective for Esters* |

| LiBH₄ (in situ) | Moderate-High | Excellent | Low | Primary Protocol |

| BH₃·THF | Moderate | Good | Moderate | Secondary Option |

*Note: NaBH₄ alone reduces aldehydes/ketones but is generally too slow for esters unless activated by methanol or Lewis acids.

Chemoselectivity Rationale

The Aryl Iodide (Ar-I) bond is the weakest bond after the ester. Strong nucleophilic hydrides like LiAlH₄ can facilitate halogen-lithium exchange or direct hydride displacement, leading to the des-iodo byproduct (Ethyl 2-chlorobenzoate or 2-chlorobenzyl alcohol). LiBH₄ enhances the electrophilicity of the carbonyl carbon via Li⁺ coordination without possessing the aggressive nucleophilicity required to attack the Ar-I bond.

Mechanism of Action

The in situ generation of LiBH₄ drives the reaction. The Lithium cation (Li⁺) acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester.[1] This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the borohydride anion (BH₄⁻).

Experimental Protocol (Gold Standard)

Objective: Synthesis of 2-Chloro-4-iodobenzyl alcohol on a 10 mmol scale.

Reagents & Materials[2][3][4][5][6][7][8][9]

-

Substrate: this compound (3.10 g, 10 mmol)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (0.76 g, 20 mmol, 2.0 equiv)

-

Lewis Acid: Lithium Chloride (LiCl) (0.85 g, 20 mmol, 2.0 equiv)

-

Solvent: Anhydrous THF (30 mL) and Absolute Ethanol (15 mL)

-

Quench: Acetone (5 mL), Sat. NH₄Cl, Water, Ethyl Acetate.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvent Prep: Add NaBH₄ (20 mmol) and LiCl (20 mmol) to the flask. Add Anhydrous THF (30 mL) and Absolute Ethanol (15 mL). Stir at Room Temperature (RT) for 15-20 minutes.

-

Observation: The mixture may become slightly cloudy as LiBH₄ forms and NaCl precipitates.

-

-

Substrate Addition: Cool the mixture to 0°C using an ice bath. Add This compound (10 mmol) portion-wise (solid) or dropwise (if dissolved in minimal THF).

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 4–16 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.[2] The ester spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).

-

-

Quench: Once conversion is complete (>98%), cool the flask to 0°C.

-

Add Acetone (5 mL) slowly to consume excess hydride (effervescence will occur).

-

Stir for 10 minutes.

-

Add Sat. Aqueous NH₄Cl (20 mL) and Water (10 mL).

-

-

Workup:

-

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Combine organic layers and wash with Brine (20 mL).

-

Dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate under reduced pressure (Rotary Evaporator).

-

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Analytical Data (Expected)

-

Physical State: White to off-white solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.78 (d, J = 1.8 Hz, 1H, Ar-H3)

-

δ 7.62 (dd, J = 8.0, 1.8 Hz, 1H, Ar-H5)

-

δ 7.20 (d, J = 8.0 Hz, 1H, Ar-H6)

-

δ 4.75 (d, J = 5.0 Hz, 2H, Ar-CH ₂-OH)

-

δ 1.95 (t, J = 5.0 Hz, 1H, -OH )

-

Note: Disappearance of Ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm).

-

Workflow Visualization

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Incomplete Conversion | Moisture in solvent/reagents. | Ensure THF is anhydrous. Increase NaBH₄/LiCl to 3.0 equiv. |

| Dehalogenation (Loss of I) | Reaction temperature too high. | Maintain reaction strictly at RT or 0°C. Do NOT reflux. |

| Low Yield | Product lost in aqueous layer. | The alcohol is polar. Salt the aqueous layer with NaCl before extraction. |

| Formation of Ether | Reaction in pure alcohol with acid. | Use THF as primary solvent; limit Ethanol to stoichiometric necessity. |

References

-

Hamada, Y., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe.[3] Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Journal of Organic Chemistry.

-

Brown, H. C., & Narasimhan, S. (1982). Lithium Borohydride.[1][2][4][5][6][7][8] 1. A New, Convenient Procedure for the Preparation of Lithium Borohydride and Its Application to the Selective Reduction of Esters. Journal of Organic Chemistry.

-

Periasamy, M., et al. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis.[3][8] Journal of Organometallic Chemistry.

-

Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride. Journal of Organic Chemistry.

Sources

- 1. people.uniurb.it [people.uniurb.it]

- 2. reddit.com [reddit.com]

- 3. Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. reddit.com [reddit.com]

- 7. Hydride Reduction - Chad's Prep® [chadsprep.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Steric Hindrance in 2-Chlorobenzoate Reactions

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming the "Ortho-Effect" in 2-Chlorobenzoate Derivatives

Welcome to the Technical Support Center

You are likely here because your standard protocols—Fischer esterifications, Suzuki couplings, or nucleophilic substitutions—are failing on 2-chlorobenzoate substrates.

The 2-chloro substituent presents a deceptive challenge. While not as sterically massive as a tert-butyl or nitro group, its placement at the ortho position creates a "perfect storm" of steric inhibition of resonance and inductive withdrawal . This guide deconstructs these failure modes and provides validated protocols to overcome them.

Module 1: Esterification & Amidation Failures

Symptom: "My Fischer esterification yield is <10% after 24 hours," or "I see starting material despite using excess amine."

The Mechanism: The Ortho-Effect

In 2-chlorobenzoic acid, the chlorine atom (Van der Waals radius ~1.75 Å) forces the carboxyl group to rotate out of the plane of the benzene ring to minimize repulsion.

-

Steric Blocking: The chlorine atom physically shields the carbonyl carbon from nucleophilic attack (alcohol/amine).

-

Electronic Trap: The -I (inductive withdrawing) effect of Chlorine makes the carbonyl carbon more electrophilic, but the steric bulk prevents the formation of the tetrahedral intermediate . The transition state energy is too high.

Troubleshooting & Protocols

| Method | Standard Substrate (Benzoic Acid) | 2-Chloro Substrate | Recommendation |

| Fischer (H₂SO₄/MeOH) | >90% Yield (4h) | <15% Yield (24h) | DO NOT USE. Equilibrium is unfavorable. |

| Steglich (DCC/DMAP) | Good | Moderate/Poor | AVOID. N-acylurea byproduct formation is favored due to slow nucleophilic attack. |

| Acid Chloride (SOCl₂) | Excellent | Excellent | PRIMARY RECOMMENDATION. |

Q: Why can't I just heat the Fischer reaction longer? A: Prolonged heating often leads to decarboxylation or side reactions before the ester forms. You must bypass the rate-limiting step of nucleophilic attack on the neutral acid.

Validated Protocol: The Acid Chloride Bypass

Use this method to convert 2-chlorobenzoic acid to esters/amides with >95% conversion.

-

Activation: Suspend 2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM (0.5 M).

-

Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, followed by a catalytic drop of DMF.

-

Note: Gas evolution (CO/CO₂) will be vigorous. The DMF forms the Vilsmeier-Haack reagent, which is less sensitive to sterics than the bulk acid.

-

-

Conversion: Stir at Room Temp for 2 hours. Evaporate to dryness to remove excess oxalyl chloride.

-

Nucleophilic Attack: Redissolve the crude acid chloride in DCM. Add the alcohol/amine (1.1 equiv) and Pyridine (1.5 equiv) at 0°C.

-

Why: The chloride leaving group is small and creates a highly reactive carbonyl that overcomes the steric barrier of the ortho-chloro group.

-

Module 2: Metal-Catalyzed Cross-Couplings (Suzuki-Miyaura)

Symptom: "The 2-chlorobenzoate won't couple with my boronic acid. I'm getting homocoupling or dehalogenation."

The Mechanism: Oxidative Addition Struggle

In Pd-catalyzed couplings, the oxidative addition of Pd(0) into the Ar-Cl bond is the rate-determining step. The ortho-chloro group makes it difficult for the bulky Pd-ligand complex to approach the bond. Furthermore, if you are coupling onto a 2-chlorobenzoate ester, the ester group itself adds coordination complexity.

Visualizing the Ligand Strategy

Caption: Decision matrix for ligand selection in sterically hindered 2-chlorobenzoate couplings.

Troubleshooting & Protocols

Q: Which ligand is best for 2-chlorobenzoates? A: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

-

Why: The methoxy groups on the biaryl backbone provide stability, and the cyclohexyl groups are electron-rich enough to force oxidative addition into the hindered Ar-Cl bond, yet flexible enough to allow the reaction to proceed [1].

Q: My catalyst is dying (turning black). A: This is "Pd black" formation. The oxidative addition is too slow, and the active Pd(0) is aggregating.

-

Fix: Switch to a precatalyst like XPhos Pd G2 or SPhos Pd G2 . These release the active species slowly into the cycle, maintaining a steady concentration of active catalyst without aggregation.

Validated Protocol: High-Steric Suzuki Coupling

-

Mix: 2-Chlorobenzoate (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv).

-

Note: Carbonate bases (K₂CO₃) are often too weak for hindered chlorides. Phosphate is superior here.

-

-

Catalyst: SPhos Pd G2 (2-5 mol%).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Crucial: The water is necessary to dissolve the inorganic base and activate the boronic acid.

-

-

Temp: Heat to 80-100°C. Do not run at RT.

Module 3: Crystallization & Purification Anomalies

Symptom: "My NMR shows broad peaks or split signals, but the mass spec is correct. Is it impure?"

The Mechanism: Atropisomerism

The 2-chloro group and the carboxylate group create a rotational barrier. In solution, the rotation around the C(aryl)-C(carbonyl) bond can be slow on the NMR timescale.

-

Observation: You may see two sets of peaks (rotamers) or broadened "humps."

-

Verification: Run the NMR at 50°C or 80°C. If the peaks sharpen or coalesce into single singlets, it is a conformational issue, not an impurity [2].

References

-

Buchwald, S. L., et al. "Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society.[1] Describes the efficacy of SPhos/XPhos systems for hindered chlorides.

-

RSC Advances. "Analysis of the ortho effect: acidity of 2-substituted benzoic acids." Explains the rotational barriers and acidity anomalies in ortho-substituted benzoates.

-

Organic Chemistry Portal. "Suzuki Coupling of Sterically Hindered Aryl Chlorides." Provides comparative data on ligand performance.

-

Taft, R. W. "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry. Defines the

values (Cl = -0.[2]97) proving significant steric bulk compared to Hydrogen (

Sources

Technical Support Center: Purification of Ethyl 2-Chloro-4-iodobenzoate

Case ID: PUR-ECIB-92712 Subject: Troubleshooting Isolation & Purification of Ethyl 2-Chloro-4-iodobenzoate (CAS: 92712-69-1) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This compound is a critical intermediate, often employed as a scaffold in Suzuki-Miyaura or Sonogashira cross-couplings due to the differential reactivity of the iodine (C4) and chlorine (C2) positions.

Users frequently encounter three primary challenges:

-

Incomplete removal of the parent acid (2-chloro-4-iodobenzoic acid).

-

Photo-instability leading to iodine liberation (pinking/purpling).

-

Physical state ambiguity (viscous oil vs. low-melting solid), complicating crystallization attempts.

This guide provides a self-validating purification workflow designed to maximize purity (>98%) while preserving the labile C-I bond.

Part 1: Troubleshooting Guide (Q&A)

Q1: "I see a persistent streak or spot near the baseline on TLC. How do I remove it?"

Diagnosis: This is almost certainly unreacted 2-chloro-4-iodobenzoic acid . The Science: The parent acid has a pKa of approximately ~2.8 due to the electron-withdrawing effects of the halogen substituents. This makes it significantly more acidic than unsubstituted benzoic acid. The Fix: You cannot rely on column chromatography alone to remove large amounts of acid; it will streak and contaminate your ester. You must perform a pH-controlled extraction before the column.

-

Protocol: Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (

). This creates a pH of ~8.5, which is sufficient to deprotonate the acid (forming the water-soluble carboxylate salt) without hydrolyzing the ester.

Q2: "My product turned pink/purple during rotary evaporation. Is it ruined?"

Diagnosis: Photo-degradation releasing elemental iodine (

-

Immediate: Wash the organic solution with 10% Sodium Thiosulfate (

) solution. This reduces -

Prevention: Wrap your flask in aluminum foil during evaporation and storage. Store the final product in amber vials at 4°C.

Q3: "The literature suggests a solid, but I isolated a viscous oil. Did the reaction fail?"

Diagnosis: Solvent entrapment or "Melting Point Depression" due to impurities. The Science: this compound is a low-melting solid/oil. The ethyl group adds rotational freedom compared to the methyl ester, often preventing easy crystallization. Even 1-2% solvent residue (EtOAc/Hexane) can keep it in an oily state. The Fix:

-

Do not force crystallization initially.

-

Perform a Kugelrohr Distillation (high vacuum, mild heat) or rely on Flash Chromatography .

-

If a solid is strictly required for stability studies, dry the oil under high vacuum (<1 mbar) for 24 hours, then seed with a crystal from a pure batch if available.

Part 2: Validated Purification Protocols

Protocol A: The "Self-Validating" Workup

Use this immediately after the reaction to remove the majority of impurities.

| Step | Action | Mechanistic Rationale |

| 1 | Dilute reaction mixture with Ethyl Acetate (EtOAc) . | Solubilizes the lipophilic ester product. |

| 2 | Wash 2x with Sat. | Deprotonates unreacted acid (pKa ~2.8) into the aqueous phase. |

| 3 | Validation Check: Acidify a small aliquot of the aqueous wash with HCl. | If precipitate forms, you successfully removed unreacted starting material. |

| 4 | Wash 1x with 10% | Scavenges any elemental iodine formed by light exposure. |

| 5 | Wash 1x with Brine , dry over | Removes residual water to prevent hydrolysis during storage. |

Protocol B: Flash Chromatography (Purification)

Required if TLC shows non-acidic impurities (e.g., de-iodinated byproducts).

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane : Ethyl Acetate gradient.

-

Loading: Dissolve crude oil in minimum DCM (Dichloromethane).

Gradient Table:

| Column Volume (CV) | % Ethyl Acetate | Target Elution |

|---|---|---|

| 0 - 2 | 0% (Pure Hexane) | Flushes non-polar hydrocarbons. |

| 2 - 5 | 0%

Note: The 2-chloro substituent creates a dipole moment distinct from the 4-iodo isomer, allowing separation if regioisomers are present.

Part 3: Decision Logic & Workflows

Workflow 1: Purification Logic Gate

Follow this flow to determine the correct purification strategy based on crude analysis.

Figure 1: Decision matrix for purifying this compound based on visual and TLC cues.

Workflow 2: Chemical Partitioning (The "Why" it works)

Visualizing the species separation during the Bicarbonate Wash.

Figure 2: Chemical species partitioning during the mild basic workup.

References & Data Sources

-

ChemScene. (n.d.). This compound Product Data. Retrieved from [1]

-

Cited for: Molecular weight (310.52), CAS verification (92712-69-1), and storage conditions.[2]

-

-

PubChem. (n.d.).[3][4] 2-Chloro-4-iodobenzoic acid (Parent Acid Data). National Library of Medicine. Retrieved from

-

Cited for: Acidity (pKa) estimation and physical properties of the precursor.

-

-

PrepChem. (n.d.). Synthesis of Ethyl-4-iodobenzoate. Retrieved from

-

Cited for: Analogous synthesis conditions (Fischer esterification) and workup protocols for iodo-benzoate esters.

-

-

Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Conditions. Retrieved from

-

Cited for: General mechanism and equilibrium driving forces (excess alcohol/acid catalyst).

-

Sources

Technical Support Center: Troubleshooting Ethyl 2-Chloro-4-iodobenzoate Conversion

Case ID: T-ECIB-404 Subject: Optimization and Rescue of Incomplete Cross-Coupling Reactions Applicable Substrates: Ethyl 2-chloro-4-iodobenzoate (CAS: 1352318-25-2 / Analogues) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are likely employing This compound as a bifunctional scaffold. The iodine at C4 is your primary handle for Suzuki-Miyaura, Sonogashira, or Heck couplings, while the chlorine at C2 and the ethyl ester are intended to remain inert for downstream functionalization.

Incomplete conversion in this system is rarely a simple kinetic failure. It is usually a competition between three pathways:

-

Catalyst Death: Oxidative addition to C-I is fast, but the catalyst aggregates (Pd black) before turnover is complete.

-

Protodehalogenation: The iodine is replaced by hydrogen, capping the synthesis.

-

Competitive Hydrolysis: The basic conditions required for coupling saponify the ethyl ester.

This guide provides self-validating protocols to diagnose and resolve these specific failure modes.

Module 1: Diagnosing the "Stalled" Reaction

Symptom: Reaction proceeds rapidly to ~60% conversion and then stops. Adding more heat does not restart it; it only increases impurities.

Root Cause Analysis

The C-I bond is weak (~65 kcal/mol) compared to C-Cl (~95 kcal/mol). Oxidative addition is facile, often occurring at room temperature. If the reaction stalls, the active Pd(0) species has likely precipitated. This is often caused by oxygen leakage or ligand dissociation .

Visual Troubleshooting Workflow

Figure 1: Decision tree for diagnosing incomplete conversion based on visual cues.

Protocol A: The "Catalyst Spike" Rescue

Use this if the reaction mixture has turned black/grey.

-

Cool the reaction to Room Temperature (RT).

-

Prepare a stock solution of the catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) in the degassed reaction solvent.

-

Cannulate or syringe this fresh catalyst solution into the reaction vessel under positive Argon pressure.

-

Do NOT simply dump solid catalyst into the hot mixture; this introduces oxygen and instantly deactivates the fresh Pd [1].

Module 2: Chemoselectivity (The "Chlorine" Problem)

Symptom: You observe loss of the Chlorine (dechlorination) or coupling at the C2 position.

Mechanism of Failure

While C-I is more reactive, electron-rich, bulky ligands (like certain Buchwald biaryl phosphines) can activate the C-Cl bond, especially if the reaction temperature exceeds 80°C. The ortho-chloro position is sterically crowded, but high-energy conditions will force oxidative addition here.

Ligand Selection Matrix

| Ligand Class | Example | Reactivity Profile for this compound | Recommendation |

| Triphenylphosphine | Pd(PPh₃)₄ | High Selectivity. Reacts with I, ignores Cl. | Primary Choice for standard couplings. |

| Bidentate (Ferrocene) | Pd(dppf)Cl₂ | High Selectivity. Excellent stability; resists dehalogenation. | Best for Scale-up. |

| Biaryl Phosphines | XPhos, SPhos | Low Selectivity. Can activate the C-Cl bond at high temp. | Avoid unless C-I coupling fails completely. |

| P(t-Bu)₃ | Pd(P(t-Bu)₃)₂ | Aggressive. Will likely couple both I and Cl. | Do Not Use. |

Technical Insight: For this substrate, Pd(dppf)Cl₂ is the "Gold Standard." The bite angle of the dppf ligand stabilizes the Pd center against formation of Pd black while being insufficiently electron-rich to activate the C-Cl bond under 80°C [2].

Module 3: Ester Stability (Preventing Hydrolysis)

Symptom: The Ethyl ester is converting to the Carboxylic Acid (saponification), complicating purification.

The "Anhydrous Switch" Protocol

Standard Suzuki conditions use aqueous base (Na₂CO₃/H₂O). The ortho-chloro group accelerates hydrolysis by twisting the carbonyl out of conjugation, making it more electrophilic.

The Fix: Switch to a "Pseudo-Anhydrous" System.

-

Base: Switch from Na₂CO₃/NaOH to Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄) .

-

Solvent: Use Dioxane or Toluene .

-

Water: Do not add bulk water. The trace water in the base/solvent is usually sufficient for the boronate activation mechanism.

Data: Base Compatibility for Benzoate Esters

| Base System | pKa (conj. acid) | Hydrolysis Risk | Coupling Rate |

| NaOH / H₂O | 15.7 | Critical (100% Hydrolysis) | Fast |

| Na₂CO₃ / H₂O | 10.3 | High | Moderate |

| K₃PO₄ / Dioxane | 12.3 | Low | Fast |

| Cs₂CO₃ / Toluene | 10.3 | Minimal | Moderate |

| KF / THF | 3.2 | Zero | Slow (requires specific substrates) |

Module 4: The "Silent Killer" - Protodehalogenation

Symptom: The Iodine is replaced by Hydrogen. Mass spec shows M-126 (Loss of I, gain of H).

Mechanism

This occurs when the Pd(II)-Aryl intermediate undergoes reduction instead of transmetallation. This is frequently caused by solvent impurities (acting as hydride sources) or overheating in the presence of amine bases [3].

Reaction Pathway Visualization

Figure 2: Competition between productive coupling and protodehalogenation.

Corrective Action:

-

Solvent: Avoid DMF or DMAc if dehalogenation is observed. Use Toluene or 1,4-Dioxane .

-

Temperature: Lower reaction temperature by 10°C.

-

Concentration: Increase the concentration of the Boronic Acid (1.5 eq) to favor Transmetallation over Reduction.

References

-

BenchChem Technical Support. (2025).[1] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[1][2] Link

-

Organic Chemistry Portal. (2023). Suzuki Coupling - Catalyst and Ligand Effects.[3][4] Organic Chemistry Portal.[5] Link

-

Gordillo, A., et al. (2017). Mechanism of Dehalogenation Side Reaction in Pd-Catalyzed Cross-Coupling. Journal of Organic Chemistry, 82(1), 157-169.[6] Link

-

Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide and Ester Stability. Yoneda Labs. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pubs.acs.org [pubs.acs.org]

preventing hydrolysis of ethyl ester during cross-coupling

Topic: Preventing Hydrolysis of Ethyl Ester During Cross-Coupling Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Diagnostic & Triage

Start Here: Before altering your reaction, identify the specific mode of ester loss. Ethyl esters in cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) typically degrade via three distinct pathways depending on your reagents.

Troubleshooting Logic Flow

Use this decision tree to pinpoint the root cause of your yield loss.

Figure 1: Diagnostic logic for identifying the chemical pathway of ester degradation during palladium-catalyzed coupling.

The Knowledge Base: Mechanisms & Solutions

The Core Problem: Nucleophilic Attack

Ethyl esters are moderately electrophilic at the carbonyl carbon. In cross-coupling, "standard" conditions often inadvertently create a perfect storm for nucleophilic attack.

-

Saponification (Hydrolysis): Driven by hydroxide ions (

). This occurs in Suzuki couplings where aqueous bases ( -

Amidation: In Buchwald-Hartwig aminations, the amine substrate itself can attack the ester if the base is strong enough to deprotonate the amine but the catalyst is slow to couple it.

-

Transesterification: Using methanol or ethanol as a co-solvent with any base will swap your ethyl group for a methyl/ethyl group, scrambling your product.

Base Selection Matrix

The choice of base is the single most critical variable. You must move away from alkoxides and hydroxides.

| Base | pKa (conj.[1] acid) | Ester Safety | Best Use Case |

| NaOtBu / KOtBu | ~17 | Unsafe | Avoid. Causes rapid amidation/hydrolysis. |

| NaOH / KOH | 15.7 | Unsafe | Avoid. Direct saponification agent. |

| Cs₂CO₃ | 10.3 | Safe | Excellent for Buchwald & anhydrous Suzuki. |

| K₃PO₄ (Anhydrous) | 12.3 | Safe | The "Gold Standard" for sensitive groups. |

| K₃PO₄ (Aqueous) | 12.3 | Moderate | Safe <80°C; risky at reflux. |

| TMSOK | ~13 (in DMSO) | Safe | Specialized for anhydrous Suzuki (See Protocol A). |

Troubleshooting FAQs

Q1: I am running a Suzuki coupling. Standard conditions ( /DME/Water) are hydrolyzing my ester. What is the fix?

Answer: Switch to a Potassium Phosphate (

-

Immediate Fix: Replace

with -

Advanced Fix: If hydrolysis persists, eliminate water entirely. Use a Boronic Ester (Pinacol boronate) instead of a Boronic Acid. Boronic acids require water to activate (trimer breakdown), whereas Pinacol esters can be activated via an anhydrous pathway using

or Potassium Trimethylsilanolate (

Q2: My Buchwald-Hartwig reaction is producing an amide side-product instead of the C-N coupled product.

Answer: You are likely using Sodium tert-butoxide (

-

The Fix: Switch to Cesium Carbonate (

) .[2]-

Why?

is soluble in organic solvents (like dioxane/toluene) but is not strong enough to promote direct amidation of the ester. -

Caveat: Weak bases require more active catalysts. Ensure you are using a modern precatalyst (e.g., XPhos Pd G3 or BrettPhos Pd G3) rather than older generation catalysts like

/BINAP, which may struggle with weak bases.

-

Q3: Can I use ethanol or methanol to improve solubility?

Answer: No.

Never use nucleophilic alcohols with esters in basic conditions. You will observe transesterification (e.g., Ethyl ester

-

Alternative: Use 1,4-Dioxane , Toluene , or DMF . If you need polarity, use Acetonitrile (if compatible with your catalyst) or t-Amyl alcohol (sterically hindered, less prone to nucleophilic attack).

Validated Protocols

Protocol A: Anhydrous Suzuki Coupling (Maximum Ester Safety)

Best for: Substrates prone to rapid hydrolysis; Boronic Esters.

The Logic: This protocol uses Potassium Trimethylsilanolate (TMSOK) .[3] It acts as a soluble, anhydrous activator for boronic esters, forming a boronate "ate" complex without generating hydroxide ions [1].

-

Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Reagents:

-

Aryl Halide (1.0 equiv)

-

Boronic Pinacol Ester (1.1 equiv)

-

TMSOK (Potassium trimethylsilanolate) (1.5 equiv)

-

Catalyst:

or

-

-